(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid chemical properties
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid chemical properties
An In-depth Technical Guide to (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid: Synthesis, Characterization, and Application in Sterically Demanding Cross-Coupling Reactions
Executive Summary
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a specialized arylboronic acid reagent of significant interest in modern organic synthesis. Its defining feature—two bulky tert-butyl groups flanking a methoxy-activated boronic acid—makes it an invaluable building block for introducing a sterically encumbered, electron-rich phenyl moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its application in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming the challenges posed by steric hindrance. The content is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the practical utility of this versatile compound.
Structural and Physicochemical Properties
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a white, crystalline solid at room temperature. The two tert-butyl groups ortho to the boronic acid function create a sterically congested environment, which dictates its reactivity and necessitates specialized catalytic systems in cross-coupling reactions. The electron-donating methoxy group at the para position enhances the nucleophilicity of the aromatic ring.
Caption: Chemical structure of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid.
Table 1: Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 233584-42-4 | [1] |
| Molecular Formula | C₁₅H₂₅BO₃ | [1] |
| Molecular Weight | 264.17 g/mol | [1] |
| Appearance | White to off-white powder/solid | N/A (Commonly observed) |
| Purity | ≥98% (Commercially available) | N/A (Typical supplier data) |
| Solubility | Soluble in THF, Dioxane, Toluene, DMF | N/A (Inferred from reaction conditions) |
| Melting Point | Not consistently reported | N/A |
Synthesis and Spectroscopic Characterization
The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is reliably achieved via lithium-halogen exchange from its corresponding aryl bromide, followed by quenching with a borate ester. This method is highly effective for preparing sterically hindered boronic acids.
Synthesis Protocol: Lithiation-Borylation Pathway
This protocol is adapted from a documented synthesis procedure.[2] The core principle is the formation of a highly reactive aryllithium intermediate at low temperature, which then attacks the electrophilic boron atom of the trialkyl borate.
Step-by-Step Methodology:
-
Inert Atmosphere: Add the starting material, 4-Bromo-2,6-di-tert-butylanisole (1.0 eq), to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Flush the flask with nitrogen for 10-15 minutes. Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the aryl bromide.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Borylation: In a separate flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF. Add this solution dropwise to the cold aryllithium mixture.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1 M HCl) until the pH is acidic. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography.
Caption: Workflow for the synthesis of the target boronic acid.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals. A large singlet around δ 1.4 ppm corresponding to the 18 protons of the two equivalent tert-butyl groups. A singlet around δ 3.7 ppm for the 3 protons of the methoxy group. A singlet in the aromatic region (δ 7.0-7.5 ppm) for the two equivalent aromatic protons. Finally, a broad singlet for the two acidic protons of the B(OH)₂ group, which is exchangeable with D₂O.[3]
-
¹³C NMR: The carbon NMR will show characteristic signals for the quaternary carbons of the tert-butyl groups (~35 ppm) and the methyl carbons (~30 ppm). The methoxy carbon will appear around 60-65 ppm. Aromatic carbons will be visible in the δ 110-160 ppm range.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would show the molecular ion peak corresponding to its molecular weight.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[4] However, coupling partners with significant steric bulk, such as (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, present unique challenges that can hinder reaction efficiency.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights: Overcoming Steric Hindrance
The two ortho tert-butyl groups on (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid create significant steric shielding around the boron center. This shielding can impede the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Furthermore, sterically hindered boronic acids can be prone to competitive side reactions like protodeboronation, reducing overall yield.[5]
To overcome these challenges, the choice of catalyst and reaction conditions is critical:
-
Ligand Selection: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition of the coupling partner. Ligands like AntPhos and BI-DIME have proven highly effective for coupling tetra-ortho-substituted biaryls and other sterically demanding substrates.[6][7] They create a specific geometry around the palladium atom that can accommodate bulky substrates while remaining catalytically active.
-
Base and Solvent: A strong base is often required to facilitate the formation of the boronate species, which is more active in the transmetalation step. Anhydrous conditions and non-polar, high-boiling solvents like toluene or dioxane are typically employed to drive the reaction to completion.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of a sterically hindered boronic acid with an aryl bromide, based on established methods for demanding couplings.[6][7]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the specialized phosphine ligand (e.g., AntPhos, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (1.2-1.5 eq), the aryl halide (e.g., 2,6-dimethylbromobenzene, 1.0 eq), and a strong, anhydrous base (e.g., K₃PO₄, 3.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is not widely available, data from analogous boronic acids and general chemical safety principles should guide its handling.[8][9]
-
Primary Hazards: Like most arylboronic acids, this compound should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation upon inhalation of dust.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is a powerful synthetic tool for introducing a highly substituted aryl group. While its steric bulk presents challenges for standard cross-coupling protocols, these can be effectively overcome through the rational selection of advanced catalytic systems featuring bulky, electron-rich ligands. Its successful application in the synthesis of complex molecular architectures underscores the importance of understanding structure-reactivity relationships and tailoring reaction conditions to the specific demands of the substrates.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. Available at: [Link]
-
Supporting Information for Stable π-Extended Thio[10]helicene-Like Molecules. Amazon S3. Available at: [Link]
-
Hoffman Fine Chemicals. (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid. CAS 233584-42-4. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(2), 432-435. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
El-Zohry, A. M., et al. (2015). Syntheses of Sterically Hindered Zwitterionic Pyridinium Phenolates. Journal of Heterocyclic Chemistry, 52(1), 1-8. Available at: [Link]
- US Patent US20240209127A1. (2024). New metallocene catalyst and use thereof. Google Patents.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. US20240209127A1 - New metallocene catalyst and use thereof - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 227305-69-3|2,3-Dihydrobenzofuran-5-boronic acid|BLD Pharm [bldpharm.com]
